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Difluoromethyl 3-fluorophenyl sulphide

Cat. No.: B12853138
M. Wt: 178.18 g/mol
InChI Key: GVVXWKAMZOKZIP-UHFFFAOYSA-N
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Description

Contemporary Significance of Organofluorine Chemistry in Advanced Synthetic Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. cas.cn Fluorine's high electronegativity, the strength of the C-F bond, and its relatively small atomic size mean that its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cnchinesechemsoc.org This strategic introduction of fluorine is a major strategy in the development of a wide array of functional molecules. springernature.com

The impact of this field is particularly evident in the life sciences. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a molecule, thereby optimizing its efficacy and pharmacokinetic profile. chinesechemsoc.orgnih.gov Beyond medicine and agriculture, fluorinated compounds are integral to materials science, finding applications in liquid crystals, polymers, and refrigerants. springernature.com The continuous demand for novel fluorinated molecules drives ongoing innovation in synthetic methodologies, pushing chemists to develop safer, more efficient, and selective ways to form carbon-fluorine bonds. chinesechemsoc.orgmdpi.com

Academic Foundations and Evolution of Fluorinated Sulfide (B99878) Chemistry

The integration of both sulfur and fluorine atoms into a single organic molecule creates a class of compounds with unique reactivity and properties. The chemistry of fluorinated sulfides, in particular, has evolved significantly, contributing valuable reagents and building blocks to synthetic chemistry. acs.org Historically, the synthesis and application of divalent sulfur compounds containing perfluoroalkyl groups, such as trifluoromethyl phenyl sulfide, were considered challenging and remained relatively underexplored for some time. acs.org

The development of new reagents and synthetic methods has been pivotal. For instance, fluorinated organosulfur compounds, including sulfides, sulfoxides, and sulfones, have been developed as versatile reagents for various fluoroalkylation reactions. cas.cn These sulfur-based reagents have provided powerful pathways for introducing fluorinated motifs into complex molecules. acs.orgcas.cn The study of compounds like [Difluoro(phenylthio)methyl]trimethylsilane, which can be used for nucleophilic (phenylthio)difluoromethylation, highlights the sophisticated molecular design that now characterizes this sub-field. cas.cn This evolution showcases a deeper understanding of the interplay between sulfur and fluorine, enabling the creation of highly specialized chemical tools.

Strategic Importance of the Difluoromethyl Group (-CF2H) in Molecular Design Research

The difluoromethyl group (-CF2H) has emerged as a uniquely valuable substituent in modern molecular design, particularly in medicinal chemistry. nih.govnih.gov Unlike the more common methyl (-CH3) or trifluoromethyl (-CF3) groups, the -CF2H moiety possesses a distinct set of properties that researchers can strategically exploit.

One of its most significant characteristics is its ability to act as a hydrogen bond donor. nih.govrsc.org The highly polarized C-H bond within the -CF2H group allows it to form hydrogen bonds with biological targets, a feature absent in methyl and trifluoromethyl analogues. rsc.org This capability has led to the -CF2H group being considered a metabolically stable bioisostere—a substituent with similar physical or chemical properties that can replace another group in a parent compound—for functional groups like alcohols (-OH), thiols (-SH), and amines (-NH). nih.govresearchgate.net This replacement can improve a drug candidate's metabolic stability and membrane permeability without sacrificing key binding interactions. researchgate.net

The electronic nature of the -CF2H group also allows it to modulate a molecule's lipophilicity and conformational preferences, which are critical parameters in drug discovery. nih.govresearchgate.net The strategic incorporation of this group represents an important and efficient strategy for identifying new lead compounds and drug candidates. nih.gov

Table 1: Hydrogen Bond Acidity of Selected Difluoromethyl Compounds This table illustrates the hydrogen bond donor capacity (acidity, A) of various difluoromethyl compounds compared to other relevant functional groups. Higher 'A' values indicate stronger hydrogen bond donating ability. The data is derived from studies measuring the difference in NMR chemical shifts in different solvents. rsc.org

Compound TypeExampleHydrogen Bond Acidity (A)
Difluoromethyl Thioether ArSCF₂H 0.10
Difluoromethyl EtherArOCF₂H0.10
ThiophenolArSH0.12
AnilineArNH₂0.07
Methylated AnalogueArCH₃< 0.01

Contextualizing Research on Difluoromethyl 3-fluorophenyl sulphide within Organofluorine Science

The compound This compound serves as an exemplary model molecule at the intersection of the chemical principles discussed above. Its structure integrates three key components of contemporary organofluorine research: an aromatic fluorine atom, a sulfide linker, and a difluoromethyl group.

This specific arrangement allows researchers to investigate several phenomena simultaneously:

The Difluoromethyl Group: As detailed previously, the terminal -CF2H group imparts unique hydrogen-bonding and bioisosteric properties.

By studying a seemingly simple molecule like this compound, chemists can gain fundamental insights into the synergistic or antagonistic effects of these functional groups. Research on this and related compounds contributes to the broader knowledge base of organofluorine science, aiding in the rational design of more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3S B12853138 Difluoromethyl 3-fluorophenyl sulphide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-3-fluorobenzene

InChI

InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H

InChI Key

GVVXWKAMZOKZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)F

Origin of Product

United States

Mechanistic Investigations of Reactions Pertaining to Difluoromethyl 3 Fluorophenyl Sulphide

Detailed Reaction Mechanism Elucidation via Experimental Studies

Experimental studies are paramount in providing tangible evidence for proposed reaction mechanisms. Techniques such as isotope labeling, intermediate trapping, and kinetic analysis offer a window into the transient species and energetic landscapes of chemical reactions.

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom with one of its heavier or lighter isotopes, chemists can track its position in the products, thereby elucidating the reaction pathway. In the context of synthesizing difluoromethylated compounds, including those with a sulfur linkage, radiolabeling with fluorine-18 (¹⁸F) has proven to be an invaluable tool. nih.govnih.gove-century.us

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for positron emission tomography (PET) imaging. nih.gov The synthesis of ¹⁸F-labeled difluoromethyl compounds allows for the in-vivo tracking of these molecules, which is of significant interest in drug discovery. nih.govnih.gov Methodologies for late-stage ¹⁸F-difluoromethylation are particularly valuable as they allow for the introduction of the radiolabel in the final steps of a synthesis. nih.gov

For instance, the radiosynthesis of [¹⁸F]Ar-SCF₂H has been accomplished, demonstrating the feasibility of incorporating the ¹⁸F isotope into aryl difluoromethyl sulfides. nih.gov Such labeling studies can help confirm, for example, whether the difluoromethyl group is transferred as a whole unit or assembled stepwise on the sulfur atom.

Table 1: Isotope Labeling Studies in Difluoromethylation

Isotope Application Purpose Reference
Fluorine-18 (¹⁸F) Radiodifluoromethylation of functionalized molecules Pathway determination and in-vivo tracking for PET imaging. nih.govnih.gove-century.us

The direct observation and characterization of transient intermediates are crucial for validating a proposed reaction mechanism. In the study of reactions involving thiols, such as the synthesis of Difluoromethyl 3-fluorophenyl sulphide, intermediates can be highly reactive and short-lived. Advanced spectroscopic techniques are often required for their detection.

One powerful method for this purpose is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The high sensitivity of the ¹⁹F nucleus and its large chemical shift range make it an excellent probe for studying fluorinated molecules. Researchers have successfully used ¹⁹F NMR to directly observe transient reactive intermediates in the reactions of thiols in aqueous solutions. nih.gov This approach allows for the real-time monitoring of the formation and decay of species such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl), which can be potential intermediates in various transformations of thiols. nih.gov While not directly studying this compound, this methodology demonstrates a viable approach for characterizing intermediates in related systems.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgprinceton.edubaranlab.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org

Table 2: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

Isotope Substitution Type of KIE Typical klight/kheavy Implication
H vs. D Primary > 2 C-H bond is broken in the rate-determining step.
H vs. D Secondary 0.7 - 1.5 C-H bond is not broken in the rate-determining step, but hybridization changes.

Mechanistic Pathways of S-Difluoromethylation Reactions

The formation of the S-CF₂H bond can proceed through various mechanistic pathways, with the specific route often depending on the choice of difluoromethylating agent and reaction conditions. Two prominent mechanisms that have been investigated are those involving difluorocarbene intermediates and radical chain processes.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. cas.cnorgsyn.org It is an electrophilic species that readily reacts with nucleophiles, such as thiolates. cas.cnorgsyn.org The reaction of a thiolate with difluorocarbene, followed by protonation, is a common and effective method for the S-difluoromethylation of thiols. core.ac.ukresearchgate.net

The generation of difluorocarbene can be achieved under various conditions. For instance, the thermal decarboxylation of sodium chlorodifluoroacetate is a widely used method. orgsyn.org Alternatively, organocatalytic methods for generating difluorocarbene under milder conditions have been developed, which can be particularly advantageous when working with sensitive substrates. core.ac.uk These milder conditions can also lead to higher selectivity for S-difluoromethylation over other potential side reactions. core.ac.uk Deuterium-labeling experiments have been used to support the involvement of a difluorocarbene mechanism in certain difluoromethylation reactions. acs.org

Table 3: Common Precursors for Difluorocarbene Generation

Precursor Conditions for Generation Reference
Chlorodifluoromethane (B1668795) (CHClF₂) Strong base (e.g., KOH) core.ac.uk
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Thermal decarboxylation orgsyn.org
Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate (TFDA) Organocatalyst (e.g., N-heterocyclic carbene) core.ac.uk

In addition to pathways involving ionic intermediates, S-difluoromethylation can also proceed through radical chain mechanisms. cas.cn These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with a sulfur-containing compound. researchgate.netresearchgate.net

Radical difluoromethylation of thiols has been achieved using reagents such as (difluoromethyl)triphenylphosphonium bromide under mild, metal-free conditions. nih.govfigshare.com Mechanistic studies, including deuterium (B1214612) labeling and cyclic voltammetry, have suggested that these transformations can proceed via a SRN1-type mechanism. nih.govfigshare.com This type of mechanism involves a chain reaction initiated by an electron transfer, leading to the formation of a radical anion, which then fragments to generate a thiyl radical. The thiyl radical can then react with a source of the difluoromethyl group.

Photoredox catalysis is another powerful tool for generating difluoromethyl radicals under mild conditions. e-century.usmst.edu While much of the research in this area has focused on trifluoromethylation, the principles can be extended to difluoromethylation. mst.edu In a typical photoredox cycle for S-trifluoromethylation, a photocatalyst, upon excitation by light, initiates a single electron transfer process with a trifluoromethylating agent to generate a trifluoromethyl radical. mst.edu A similar process can be envisioned for the generation of difluoromethyl radicals and their subsequent reaction with thiols. mst.edu

Concerted versus Stepwise Processes in Nucleophilic or Electrophilic Additions

Chemical reactions can proceed through a continuum of mechanistic pathways, with the extremes being fully concerted processes, where all bond-making and bond-breaking events occur in a single transition state, and stepwise processes, which involve the formation of one or more reactive intermediates.

In the context of nucleophilic aromatic substitution (SNAr) , a reaction highly relevant to fluorinated aryl systems, the classical mechanism is a stepwise addition-elimination process. uomustansiriyah.edu.iqcore.ac.uk This pathway involves the initial attack of a nucleophile on the aromatic ring to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex. uomustansiriyah.edu.iqcore.ac.uk This intermediate is then rearomatized by the expulsion of a leaving group. However, recent experimental and computational studies have provided evidence for concerted SNAr (CSNAr) reactions, particularly when the system is less activated or involves specific nucleophile-leaving group combinations. nih.govsemanticscholar.org In a concerted mechanism, the nucleophile attacks and the leaving group departs simultaneously, avoiding the formation of a discrete Meisenheimer intermediate. nih.govsemanticscholar.org This pathway becomes more favorable as it minimizes the buildup of negative charge on the aromatic ring during the transition state. nih.gov

Electrophilic additions , for instance to a precursor alkene, typically proceed via a stepwise mechanism. The first step involves the attack of the alkene's pi electrons on an electrophile (e.g., H in HBr), leading to the formation of a carbocation intermediate. libretexts.org This electron-deficient species is then rapidly attacked by a nucleophile (e.g., Br⁻) in a second step to yield the final product. libretexts.org The formation of the carbocation is generally the rate-determining step of the reaction. libretexts.org

FeatureStepwise ProcessConcerted Process
IntermediatesOne or more discrete intermediates are formed (e.g., Meisenheimer complex, carbocation). uomustansiriyah.edu.iqlibretexts.orgNo intermediates are formed. nih.gov
Transition StateMultiple transition states corresponding to each step.A single transition state for the entire transformation. nih.gov
Example (Nucleophilic)Classic SNAr addition-elimination. core.ac.ukConcerted Nucleophilic Aromatic Substitution (CSNAr). semanticscholar.org
Example (Electrophilic)Electrophilic addition of H-X to an alkene. libretexts.orgPericyclic reactions (e.g., Diels-Alder).

Mechanistic Insights into Fluorinated Aryl Sulfide (B99878) Transformations

The Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles to electron-deficient aromatic rings. wikipedia.org Fluorinated aromatic systems, such as the 3-fluorophenyl ring in the target compound, are particularly susceptible to this reaction pathway. The strong electron-withdrawing inductive effect of the fluorine atom activates the aromatic ring towards nucleophilic attack. core.ac.uk

The SNAr mechanism is a two-step process:

Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. uomustansiriyah.edu.iqcore.ac.uk This step is typically slow and rate-determining because it involves the disruption of the ring's aromaticity. uomustansiriyah.edu.iq

Elimination of the Leaving Group : The aromaticity of the ring is restored in a fast step through the loss of the leaving group. uomustansiriyah.edu.iq

A key piece of evidence supporting this mechanism is the "element effect." In SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens, followed by chloride, bromide, and iodide (F > Cl > Br > I). imperial.ac.uk This is the reverse of the trend seen in SN1 and SN2 reactions and indicates that the C-X bond is not significantly broken in the rate-determining step. uomustansiriyah.edu.iq Instead, the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex, accelerating the initial nucleophilic attack. uomustansiriyah.edu.iq

Leaving Group (X)Relative Reactivity in SNArRationale
-FHighestHigh electronegativity stabilizes the transition state for the rate-determining addition step. uomustansiriyah.edu.iqimperial.ac.uk
-ClHighLess electronegative than F, leading to a slower addition step.
-BrModerateWeaker inductive stabilization compared to F and Cl.
-ILowestLowest electronegativity provides the least stabilization for the initial attack.

Transition metal catalysis provides powerful methods for forming carbon-sulfur bonds, a key step in the synthesis of aryl sulfides. uni.lu Palladium, nickel, and copper-based catalysts are commonly employed for the coupling of aryl halides or pseudohalides with thiols. nih.govchemrxiv.org The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (or reaction with a thiolate), and reductive elimination. researchgate.net

The choice of ligand coordinated to the metal center is critical and can profoundly influence the reaction's outcome. nih.gov Ligands can affect catalyst stability, reactivity, and selectivity by modifying the electronic and steric properties of the metal.

In palladium-catalyzed C-S bond formation, the nature of the phosphine (B1218219) ligand is particularly important. nih.gov It has been observed that many bulky, monodentate phosphine ligands can lead to unreactive catalysts. nih.gov This is rationalized by the highly nucleophilic thiolate anion displacing the monodentate ligand from the palladium center, forming an inactive palladium species. nih.gov In contrast, certain bidentate phosphine ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), have proven effective by forming more stable catalyst complexes that are resistant to displacement by the thiolate. researchgate.net This stability allows the catalytic cycle to proceed efficiently. nih.gov

Ligand TypeExampleObserved Effect in Aryl Sulfide SynthesisReference
Bulky Monodentate PhosphineP(t-Bu)3Can form unreactive catalysts due to ligand displacement by thiolate anions. nih.gov
Bidentate PhosphineDiPPFForms stable complexes, preventing catalyst deactivation and promoting efficient C-S coupling. researchgate.net
Buchwald-type LigandsSPhosEffective in specific intramolecular C-S bond forming processes. nih.gov
Dicyclohexylphosphino-2-biphenyl (CyPF-Bu)-Used in palladium-catalyzed thiolation of aryl chlorides, allowing for facile C-S bond formation. researchgate.net

Influence of Solvent and Additives on Reaction Mechanisms

Solvents and additives can exert a powerful influence on reaction pathways, rates, and selectivity. A solvent not only dissolves reactants but can also participate in the reaction (solvolysis) and stabilize transition states or intermediates differently, thereby favoring one mechanism over another. nih.gov

A detailed study on the solvolysis of 4-fluorophenyl chlorothionoformate, a structurally related compound, in various binary aqueous organic mixtures highlights this influence. nih.govresearchgate.net By applying the extended Grunwald-Winstein equation, researchers demonstrated that the reaction proceeds through competing mechanisms depending on the solvent's properties.

In more nucleophilic solvents (e.g., aqueous ethanol, methanol, and acetone), the reaction follows a bimolecular addition-elimination pathway, where the solvent acts as the nucleophile. nih.gov

In highly ionizing, non-nucleophilic solvents (e.g., aqueous 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), the mechanism shifts towards a unimolecular ionization (SN1-like) pathway. nih.govresearchgate.net

The significant deviation in reaction rates observed in fluoroalcohol mixtures is strong evidence for this mechanistic duality. nih.gov

Solvent SystemDominant MechanismSolvent RoleReference
Aqueous Ethanol/MethanolBimolecular (Addition-Elimination)Acts as a nucleophile. nih.gov
Aqueous AcetoneBimolecular (Addition-Elimination)Water acts as a nucleophile. nih.gov
Aqueous TFE/HFIPUnimolecular (Ionization)Stabilizes the formation of a carbocation-like transition state. nih.govresearchgate.net

Additives also play a crucial mechanistic role. In transition metal-catalyzed couplings, bases are essential for deprotonating thiol precursors to generate the active thiolate nucleophile. nih.gov In some cases, additives are used to prevent catalyst deactivation; for instance, substoichiometric amounts of zinc chloride have been found to alleviate the strong, inhibitory coordination of thiolates to palladium catalysts. uni.lu In electrochemical reactions, specific mediators like o-phthalonitrile can be added to selectively generate radical species from precursors such as bromodifluoromethyl phenyl sulfide. beilstein-journals.orgbeilstein-journals.org

Broader Academic Implications and Future Research Directions

Contribution to the Development of Next-Generation Organofluorine Reagents

Difluoromethyl 3-fluorophenyl sulphide and related aryl difluoromethyl sulfides are pivotal in the advancement of organofluorine chemistry, particularly in the development of new reagents for difluoromethylation. The difluoromethyl group (CF2H) is a valuable motif in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or hydroxamic acid groups, enhancing metabolic stability and membrane permeability. Reagents that can efficiently transfer this group are therefore in high demand.

Historically, the direct introduction of the CF2H group has been challenging. However, reagents like this compound can be considered precursors to or variants of a new generation of difluoromethylating agents. The reactivity of the sulfur atom allows for various transformations that can generate either a difluoromethyl radical (•CF2H) or a difluoromethyl anion equivalent (⁻CF2H), depending on the reaction conditions. For instance, under reductive conditions, the C-S bond can be cleaved to release a nucleophilic difluoromethyl species, while oxidative or photoredox conditions can lead to the formation of a difluoromethyl radical.

The development of such reagents is moving away from harsh, difficult-to-handle gases towards more stable and selective solid or liquid reagents. springernature.com Aryl difluoromethyl sulfones, closely related to sulfides, have been demonstrated to be effective precursors for difluoromethylation. chemrxiv.orgcas.cn The tuning of the electronic properties of the aryl ring, as seen with the 3-fluoro substituent in this compound, allows for fine-tuning of the reagent's reactivity and selectivity. sioc.ac.cn

Table 1: Comparison of Selected Difluoromethylation Reagents

Reagent ClassPrecursorGeneration of CF2HKey Advantages
Sulfone-basedDifluoromethyl phenyl sulfoneNucleophilic, RadicalBench-stable solid, versatile reactivity. cas.cn
Sulfide-basedThis compound Nucleophilic, RadicalPotentially tunable reactivity via aryl substitution.
Zinc-basedZn(SO2CF2H)2 (DFMS)RadicalMild, scalable, effective for heteroarenes. nih.gov
Copper-based"PhSO2CF2Cu" (in situ)NucleophilicUsed in cross-coupling reactions. cas.cn

Future research in this area will likely focus on designing sulfide-based reagents with enhanced stability, selectivity, and functional group tolerance, enabling their broader application in complex molecule synthesis.

Strategies for Enabling Late-Stage Difluoromethylation in Complex Molecules

Late-stage functionalization, the introduction of key functional groups at a late step in a synthetic sequence, is a powerful strategy in drug discovery and development. It allows for the rapid diversification of complex molecular scaffolds. The development of methods for late-stage difluoromethylation is a significant goal in this field.

This compound and its derivatives can be instrumental in this context. Strategies employing such reagents often involve transition-metal catalysis, particularly with nickel or copper, to facilitate cross-coupling reactions. For instance, a nickel-catalyzed cross-electrophile coupling could potentially be developed where an aryl halide on a complex molecule reacts with a derivative of this compound to form a C-CF2H bond. chemrxiv.org

Another promising approach is C-H functionalization, where a C-H bond on the target molecule is directly converted to a C-CF2H bond. This avoids the need for pre-functionalization (e.g., conversion to a halide). Radical-mediated C-H difluoromethylation, initiated by the generation of a •CF2H radical from a precursor like an activated form of this compound, is a key strategy, especially for electron-deficient heteroarenes commonly found in pharmaceuticals. nih.gov

Table 2: Potential Late-Stage Difluoromethylation Strategies

StrategyCatalyst/InitiatorSubstratePotential Role of Aryl Difluoromethyl Sulfides
Cross-CouplingNickel, PalladiumAryl/Heteroaryl HalidesAs a source of the difluoromethyl group. chemrxiv.org
C-H FunctionalizationPhotoredox CatalystHeteroarenes, ArenesAs a precursor to the •CF2H radical. nih.gov
Nucleophilic AdditionBaseCarbonyls, IminesAs a source of a "CF2H⁻" equivalent. nih.gov

The challenge lies in achieving high regioselectivity and functional group compatibility on complex, polyfunctional molecules. Future work will focus on developing more sophisticated catalytic systems and reagents that can operate under mild conditions and tolerate a wide range of functionalities.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique electronic properties of organofluorine and organosulfur compounds make them attractive for applications in materials science. The strong electron-withdrawing nature of the difluoromethyl group and the polarizability of the sulfur atom in this compound can be exploited in the design of novel organic materials.

For example, aryl sulfides are important components in sulfur-containing polymers, which have applications in electronics and energy storage. nih.govresearchgate.net The incorporation of fluorinated groups can enhance properties such as thermal stability, chemical resistance, and dielectric performance. This compound could serve as a monomer or a building block for the synthesis of fluorinated poly(aryl thioether)s with tailored properties for applications in high-performance plastics or as dielectric materials in capacitors.

Furthermore, the ability of sulfur to coordinate with metals makes aryl sulfides useful in the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov The introduction of the 3-fluoro and difluoromethyl groups could modulate the electronic properties and intermolecular interactions within these materials, potentially leading to new functionalities in areas such as gas storage, catalysis, or sensing.

Research at this interface requires close collaboration between synthetic chemists, who can design and prepare novel fluorinated organosulfur compounds, and materials scientists, who can characterize their physical properties and explore their potential applications.

Green Chemistry Perspectives in the Synthesis and Application of Fluorinated Sulfides

The principles of green chemistry are increasingly important in the chemical industry, and the synthesis of fluorinated compounds is no exception. Traditional fluorination methods often rely on hazardous reagents and produce significant amounts of waste.

The development of more sustainable synthetic routes to compounds like this compound is an active area of research. This includes:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, recent developments have focused on using KF as a fluoride (B91410) source and employing more benign sulfonylating agents. nih.govsemanticscholar.org

Catalysis: Using catalytic methods to reduce energy consumption and waste generation. This includes the development of efficient transition-metal catalysts for C-F and C-S bond formation.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials, although this is a significant long-term challenge for organofluorine chemistry.

From an application perspective, the enhanced stability and longevity of materials incorporating fluorinated sulfides can contribute to sustainability by extending product lifetimes. However, the persistence of some organofluorine compounds in the environment is a concern, and research into the biodegradability and environmental fate of these molecules is crucial. Studies have shown that while perfluorinated sulfonates are highly persistent, compounds containing C-H bonds, such as those with a difluoromethyl group, may be more susceptible to biodegradation. acs.org

Q & A

Q. What are the established synthetic routes for difluoromethyl 3-fluorophenyl sulphide, and what factors influence reaction yields?

Answer: Common methods include nucleophilic substitution between 3-fluorothiophenol and difluoromethyl halides (e.g., Cl or Br) under basic conditions. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (optimized between 50–80°C), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate formation. Computational tools like ACD/Labs can predict reaction feasibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns; chemical shifts typically range δ -110 to -150 ppm for aromatic fluorines and δ -80 to -100 ppm for difluoromethyl groups.
  • GC-MS/HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z ~222).
  • FT-IR : Identifies C-F stretches (1000–1300 cm⁻¹) and C-S bonds (600–700 cm⁻¹). Cross-referencing with computational predictions (e.g., ACD/Labs) minimizes misinterpretation .

Q. How does the electronic effect of fluorine substituents influence the compound’s stability in solution?

Answer: Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the sulphide bond against hydrolysis. Stability tests in aqueous buffers (pH 3–9) at 25–40°C show degradation <5% over 24 hours in acidic conditions but >15% in alkaline media (pH >8). Use UV-Vis or LC-MS to monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Answer: Discrepancies often arise from solvent effects or impurities. Mitigation strategies:

  • Use deuterated solvents (e.g., CDCl₃) for NMR consistency.
  • Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., Gaussian software).
  • Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer: The sulphide group acts as a weak directing group in palladium-catalyzed couplings. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) reveal that electron-deficient aryl rings favor oxidative addition. Solvent polarity (e.g., DMF vs. toluene) and ligand choice (e.g., XPhos vs. SPhos) significantly alter turnover frequencies. In-situ IR spectroscopy can track intermediate Pd complexes .

Q. What computational models predict the compound’s bioavailability and metabolic pathways?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and membrane permeability.
  • Metabolic Stability : CYP450 enzyme docking simulations (AutoDock Vina) identify likely oxidation sites (e.g., sulphide to sulfoxide). Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How do steric and electronic effects of fluorine substituents impact intermolecular interactions in crystal structures?

Answer: Crystal packing analysis (Cambridge Structural Database) shows fluorine’s van der Waals radius (1.47 Å) and electrostatic potential drive short contacts (3.0–3.5 Å) with adjacent aryl rings. Hydrogen-bonding with solvents (e.g., acetone) can alter lattice symmetry. Synchrotron XRD is recommended for high-resolution data .

Methodological Guidance

Q. What experimental controls are critical when studying the compound’s thermal decomposition?

Answer:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Include differential scanning calorimetry (DSC) to identify exothermic peaks.
  • Compare with thermogravimetric analysis (TGA) to quantify residue.
  • Spiked controls (e.g., known decomposition products) validate LC-MS detection limits .

Q. How should researchers design studies to evaluate the compound’s environmental persistence?

Answer:

  • Hydrolysis Studies : Test in pH-adjusted buffers (3–11) at 25–50°C; analyze via LC-MS.
  • Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; quantify half-life.
  • Soil Sorption : Use batch equilibrium tests (OECD Guideline 106) with HPLC-UV quantification .

Data Interpretation and Validation

Q. What statistical approaches address variability in biological activity assays involving this compound?

Answer:

  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for dose-response comparisons.
  • Apply principal component analysis (PCA) to correlate structural features (e.g., logP, dipole moment) with IC₅₀ values.
  • Replicate experiments across multiple cell lines to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.